Phenylpropiolic Acid

Decarboxylative Cross-Coupling Palladium Catalysis Sonogashira Surrogate

Replace volatile phenylacetylene with a bench-stable solid. Phenylpropiolic acid (CAS 637-44-5) eliminates specialized storage while enabling in situ alkyne generation via controlled decarboxylation (H₂O, 120 °C). • Dual functionality: masked phenylacetylene surrogate & carboxylate handle for Pd-catalyzed decarboxylative C-C bond formation; compatible with monodentate P(t-Bu)₃ ligand. • Divergent precursor: single starting material yields cinnamic acid (Zn/AcOH) and hydrocinnamic acid (Na/Hg). • Metal-free polymerization: phenylpropiolate esters enable Cu-free click polymerization, yielding polyesters (Mw up to 28,500; 98% yield).

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 637-44-5
Cat. No. B106348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpropiolic Acid
CAS637-44-5
Synonyms3-Phenyl-2-propynoic Acid;  3-Phenylpropargylic Acid;  3-Phenylpropiolic Acid;  3-Phenylpropynoic Acid;  4-Phenylpropynoic Acid;  Benzenepropynoic Acid;  NSC 13669;  Phenyl-2-propynoic Acid;  Phenylacetylenecarboxylic Acid;  Phenylacetylenemonocarboxylic Acid
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC(=O)O
InChIInChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11)
InChIKeyXNERWVPQCYSMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylpropiolic Acid – Overview and Synthetic Utility


Phenylpropiolic acid (C₆H₅C≡CCO₂H, CAS 637-44-5) is an α,β-unsaturated acetylenic monocarboxylic acid structurally defined as propynoic acid bearing a phenyl substituent at the terminal acetylenic position [1]. This crystalline solid (melting point 136–137 °C) features a conjugated alkynyl-carboxylate motif that imparts dual synthetic utility: the terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , while the carboxylic acid group facilitates decarboxylative cross-coupling strategies under palladium catalysis [2]. Unlike simple terminal alkynes lacking the carboxyl handle, phenylpropiolic acid serves as a bench-stable, non-volatile surrogate for phenylacetylene in Sonogashira-type transformations with the operational advantage of in situ alkyne generation via CO₂ extrusion .

1
Dual reactive handle: terminal alkyne for CuAAC and carboxylic acid for decarboxylative coupling
2
Solid, non-volatile phenylacetylene surrogate with in situ alkyne generation
avoid volatility/stability concerns of liquid phenylacetylene
3
Broad functional-group tolerance in Pd-catalyzed cross-coupling

Why Generic Substitution Is Scientifically Unjustified


Substituting phenylpropiolic acid with a generic terminal alkyne such as phenylacetylene or a non-conjugated carboxylic acid fails to replicate its unique dual functionality. Phenylpropiolic acid functions simultaneously as a masked phenylacetylene equivalent (liberated via decarboxylation or hydrolysis) and as a carboxylate-bearing alkyne capable of engaging in metal-catalyzed decarboxylative C–C bond formation without requiring pre-installed organometallic reagents [1]. In contrast, phenylacetylene lacks the carboxylic acid handle necessary for decarboxylative coupling strategies and exhibits different reactivity in click chemistry due to electronic modulation by the adjacent carboxyl group [2]. Furthermore, alternative alkynyl carboxylic acids such as 2-octynoic acid demonstrate distinct ligand requirements and substrate scope limitations in palladium-catalyzed decarboxylative cross-couplings, underscoring that alkynyl carboxylic acids are not interchangeable building blocks [3]. The following quantitative evidence substantiates these critical points of differentiation.

Phenylpropiolic acid
Phenylacetylene Lacks carboxyl handle for decarboxylative coupling; requires special storage as volatile liquid
Phenylpropiolic acid
2-Octynoic acid Different ligand requirement (dppb vs P(t-Bu)₃) may narrow substrate scope and complicate setup
Phenylpropiolic acid
Cinnamic acid Cannot be oxidized back to alkyne; limits access to divergent reduction products

Quantified Differentiation Against Closest Analogs


Decarboxylative Coupling: Ligand Requirements and Functional Group Tolerance

Phenylpropiolic acid exhibits superior operational flexibility in palladium-catalyzed decarboxylative coupling with aryl halides compared to the aliphatic analog 2-octynoic acid. Both compounds undergo the transformation, but phenylpropiolic acid is compatible with tri-tert-butylphosphine (P(t-Bu)₃) as ligand, whereas 2-octynoic acid requires the bidentate ligand 1,4-bis(diphenylphosphino)butane (dppb) [1]. This ligand differentiation directly impacts substrate scope and reaction setup complexity. Furthermore, phenylpropiolic acid demonstrates high reactivity and tolerance toward a wide range of functional groups including vinyl, ester, ether, ketone, and amine moieties on the aryl halide coupling partner [2].

Ligand tolerance & scope
Head-to-head
P(t-Bu)₃ vs dppb requirement; tolerates vinyl, ester, ether, ketone, amine
Simplifies setup and expands accessible substrates over 2-octynoic acid
Pd₂(dba)₃, DMF, 60–100 °C
Decarboxylative Cross-Coupling Palladium Catalysis Sonogashira Surrogate

Chemoselective Reduction to Cinnamic and Hydrocinnamic Acids

Phenylpropiolic acid undergoes chemoselective reduction to cinnamic acid (C₆H₅CH=CHCO₂H) using zinc in acetic acid, a transformation that preserves the α,β-unsaturated carboxylic acid framework while reducing only the alkyne to the corresponding trans-alkene [1]. In contrast, the stronger reducing agent sodium amalgam drives complete reduction to the saturated hydrocinnamic acid (C₆H₅CH₂CH₂CO₂H) [2]. This tunable reduction profile allows phenylpropiolic acid to serve as a divergent precursor to both cinnamic acid and hydrocinnamic acid from a single starting material, whereas purchasing cinnamic acid directly provides no access to the alkyne oxidation state.

Chemoselective reduction
Class-level
Zn/AcOH → cinnamic acid; Na(Hg) → hydrocinnamic acid
Divergent precursor to two scaffolds, unlike cinnamic acid direct purchase
Data to verify; ambient temp
Chemoselective Reduction Alkyne Semihydrogenation Synthetic Interconversion

Metal-Free Click Polymerization Reactivity

Phenylpropiolic acid, in its esterified form as a phenylpropiolate, participates in metal-free azide-alkyne cycloaddition polymerizations to yield poly(phenyltriazolylcarboxylate)s (PPTCs) with weight-average molecular weights (Mw) reaching up to 28,500 and yields up to 98% [1]. This internal alkyne reactivity under metal-free thermal conditions is a notable departure from the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC) that dominates terminal alkyne click chemistry . The polymerization proceeds in open atmosphere, demonstrating insensitivity to oxygen and moisture, and the resulting polymers exhibit thermal stability with 5% weight loss temperatures exceeding 318 °C [2].

Metal-free click polymerization
Cross-study
Mw up to 28,500, yield up to 98%, T_d5% >318 °C
Avoids copper contamination; supports biomedical/electronic materials
Open-atmosphere, thermal, diazide comonomer
Click Chemistry Polymer Synthesis Azide-Alkyne Cycloaddition

Crystal Structure and Solid-State Characterization

Phenylpropiolic acid has been structurally characterized by single-crystal X-ray diffraction, revealing orthorhombic crystals at room temperature with unit cell parameters a = 5.11 Å, b = 15.02 Å, c = 9.96 Å, space group Pnnm [1]. The molecules adopt a planar dimeric arrangement stabilized by intermolecular hydrogen bonding between carboxylic acid groups [2]. At –110 °C, an ordered low-temperature polymorph exists with symmetry P2₁/n [3]. This level of crystallographic definition is absent for simpler terminal alkynes like phenylacetylene, which is a liquid at room temperature, and provides critical information for solid-state formulation, co-crystal engineering, and quality control by powder X-ray diffraction.

Solid-state characterization
Class-level
Orthorhombic, Pnnm, a=5.11 Å, b=15.02 Å, c=9.96 Å
Enables solid handling, co-crystal design; not possible with liquid phenylacetylene
RT single-crystal XRD
X-ray Crystallography Solid-State Chemistry Crystal Engineering

Thermal Decarboxylation as Solid Phenylacetylene Surrogate

Phenylpropiolic acid undergoes thermal decarboxylation when heated with water to 120 °C, quantitatively releasing phenylacetylene (C₆H₅C≡CH) and carbon dioxide [1]. This reactivity profile enables phenylpropiolic acid to serve as a bench-stable, non-volatile solid precursor to phenylacetylene—a low-boiling liquid (bp 142–144 °C) that presents handling and storage challenges due to its volatility and propensity for oxidative degradation [2]. The controlled in situ generation of phenylacetylene from phenylpropiolic acid mitigates these handling concerns while providing a traceless alkyne source for Sonogashira couplings and related transformations.

Thermal decarboxylation
Head-to-head
Solid, mp 136–137 °C → phenylacetylene at 120 °C in H₂O
Bench-stable surrogate eliminates volatility/storage risks of phenylacetylene
Controlled in situ generation
Decarboxylation In Situ Alkyne Generation Synthetic Methodology

High-Value Research and Industrial Application Scenarios


Decarboxylative Cross-Coupling for Diarylalkyne Synthesis

Researchers employing decarboxylative Sonogashira-type couplings should select phenylpropiolic acid over 2-octynoic acid when monodentate phosphine ligand compatibility and broad functional group tolerance are required. The demonstrated reactivity with P(t-Bu)₃ simplifies reaction setup relative to the bidentate dppb ligand mandated by 2-octynoic acid, and the tolerance toward vinyl, ester, ether, ketone, and amine functionalities expands accessible substrate scope [1].

Divergent Synthesis of Cinnamic and Hydrocinnamic Acid Derivatives

Medicinal chemistry programs requiring parallel access to both α,β-unsaturated (cinnamic) and fully saturated (hydrocinnamic) acid scaffolds should procure phenylpropiolic acid as a single divergent precursor. Reduction with zinc/acetic acid yields cinnamic acid, while sodium amalgam reduction yields hydrocinnamic acid, enabling rapid library synthesis from one bench-stable starting material rather than maintaining separate inventories of cinnamic and hydrocinnamic acid derivatives [2].

Copper-Free Click Polymerization for Biomedical and Electronic Materials

Polymer scientists developing materials for biomedical implants, drug delivery vehicles, or electronic device fabrication should utilize phenylpropiolic acid-derived phenylpropiolate esters for metal-free azide-alkyne cycloaddition polymerizations. The process yields high-molecular-weight polyesters (Mw up to 28,500) in excellent yield (up to 98%) without copper catalyst contamination, which is critical for biocompatibility and electronic performance where residual metals compromise device function [3].

In Situ Phenylacetylene Generation for Air-Sensitive Alkyne Chemistry

Laboratories lacking specialized storage for volatile, air-sensitive alkynes should procure phenylpropiolic acid as a bench-stable, solid phenylacetylene surrogate. Controlled thermal decarboxylation (H₂O, 120 °C) releases phenylacetylene on demand for Sonogashira couplings, cycloadditions, and hydroalkynylation reactions, eliminating the safety and stability concerns associated with direct phenylacetylene inventory while maintaining full synthetic access to phenylacetylene-derived products [4].

Application
Selection Property
Validation Focus
Decarboxylative diarylalkyne synthesis
Monodentate phosphine compatibility, broad FG tolerance
Substrate scope with P(t-Bu)₃; compare ligand-dependent yields
Divergent cinnamic/hydrocinnamic library
Tunable reduction: Zn/AcOH vs Na(Hg)
Product purity and stereochemistry verification
Metal-free click polymerization
Efficient thermal AAC without Cu catalyst
Polymer Mw, yield, and residual metal analysis
In situ phenylacetylene generation
Solid, non-volatile precursor; controlled decarboxylation
Alkyne release efficiency and coupling performance

Technical Documentation Hub

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